molecular formula C8H15NO3 B13324017 Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate

Cat. No.: B13324017
M. Wt: 173.21 g/mol
InChI Key: IVLQKKIGSXMKJI-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate typically involves the reaction of ethyl chloroformate with (3S,5S)-5-methylmorpholine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to the active site of enzymes, altering their conformation, and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate can be compared with other morpholine derivatives such as:

    Ethyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate: Known for its use in organic synthesis and pharmaceutical applications.

    Methyl (3S,5S)-5-methylmorpholine-3-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (3S,5S)-5-methylmorpholine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)7-5-11-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

IVLQKKIGSXMKJI-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1COC[C@@H](N1)C

Canonical SMILES

CCOC(=O)C1COCC(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.